3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is a chemical compound with the molecular formula C₉H₁₅BrO₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a bromomethyl group attached to a cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of 1-(bromomethyl)cyclopentanol with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the oxetane ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to induce ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while oxidation can produce oxetane ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function . The oxetane ring can also undergo ring-opening reactions, which may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-3-methyloxetane: Similar in structure but with a methyl group instead of a cyclopentyl ring.
3-(Bromomethyl)oxetane: Lacks the cyclopentyl ring, making it a simpler analog.
1-(Bromomethyl)cyclopentanol: Contains the cyclopentyl ring but lacks the oxetane moiety.
Uniqueness
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is unique due to the combination of the oxetane ring and the bromomethyl-cyclopentyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H15BrO2 |
---|---|
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
3-[1-(bromomethyl)cyclopentyl]oxyoxetane |
InChI |
InChI=1S/C9H15BrO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2 |
InChI-Schlüssel |
LVWDIFRGPLALKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CBr)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.